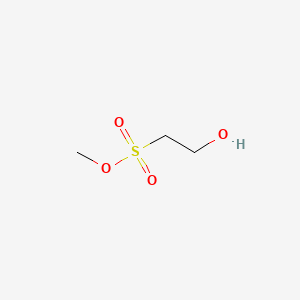

Methyl 2-hydroxyethane-1-sulfonate

Descripción general

Descripción

Ethanesulfonic acid, also known as esylic acid, is a sulfonic acid with the chemical formula CH3CH2SO3H . The conjugate base is known as ethanesulfonate or, when used in pharmaceutical formulations, as esilate . It is a colorless liquid . The methyl ester of Ethanesulfonic acid is transparent at around 157 nm region, and is used in DFT calculations of vacuum-UV spectra in order to design the vinyl alkylsulfonate polymers for vacuum-UV photoresist applications .

The product was obtained in the same manner as above route (1), instead of bis (2-hydroxyethyl)disulfide 154 g (1.00 mol), diethyl disulfide 122 g (1.00 mol) was added, the temperature was maintained at 45 °C by flowing 19 °C cooling water at the flow rate of 140mL/minute into the condenser and the temperature was maintained at 75 °C for 2 hours .

Molecular Structure Analysis

The molecular formula of Ethanesulfonic acid, 2-hydroxy-, methyl ester is C3H8O3S . The molecular weight is 124.16 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a molar mass of 110.13 g/mol . It has a density of 1.35 g/mL . It has a melting point of -17 °C and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water .Aplicaciones Científicas De Investigación

Catalytic Effects in Chemical Reactions

Ethanesulfonic acid, 2-hydroxy-, methyl ester, and related compounds have been studied for their specific effects in acid catalysis. For instance, the hydrolysis of amino esters by polymeric sulfonic acids shows increased rates when the concentration of ester to acid is optimized. This catalysis can be significantly more effective than using conventional acids like hydrochloric acid, with polyvinylsulfonic acid showing a notable increase in catalytic efficiency in amino ester hydrolysis. This research suggests potential applications in enhancing chemical reaction rates through selective catalysis (Yoshikawa & Kim, 1966).

Metal–Organic Frameworks

Ethanesulfonic acid derivatives, like 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES), have been utilized in the creation of metal–organic frameworks (MOFs). Research on a silver(I)-based MOF formed from HEPES demonstrates the potential of ethanesulfonic acid-based buffers in complex formation and coordination with metal ions. This insight could be valuable in the development of new materials with specific chemical and physical properties (Bilinovich et al., 2011).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The methyl ester form of ethanesulfonic acid has been used in the methylation of phosphonic acids related to chemical warfare agents for their detection and identification via GC-MS. This approach presents a safer and more effective alternative to traditional methylation methods, broadening the scope of GC-MS in chemical analysis and environmental monitoring (Valdez, Leif, & Alcaraz, 2016).

Analysis of Bacterial Fatty Acids

In microbiology, the methyl ester of ethanesulfonic acid has been employed in the analysis of bacterial whole-cell fatty acids. This method has improved the detection of hydroxy acids and facilitated more detailed studies of microbial communities, indicating its utility in microbiological research and diagnostics (Miller, 1982).

Design of Multifunctionalized Mesoporous Materials

Research has explored the use of organosulfonic acid mesoporous silicas, further functionalized with hydrophobic organic groups, in catalyzing esterification reactions, such as those involved in biodiesel production. These studies demonstrate the potential for designing catalytic environments at the molecular level using organic–inorganic mesoporous materials (Mbaraka & Shanks, 2005).

Safety and Hazards

Direcciones Futuras

Methyl Ethanesulfonate is a sulfonic acid ester that is transparent at around 157 nm region, and is used in DFT calculations of vacuum-UV spectra in order to design the vinyl alkylsulfonate polymers for vacuum-UV photoresist applications . This suggests potential future directions in the field of polymer design and vacuum-UV photoresist applications.

Mecanismo De Acción

Target of Action

Methyl 2-hydroxyethanesulfonate, also known as 2-methoxysulfonylethanol or Ethanesulfonic acid, 2-hydroxy-, methyl ester, primarily targets the AMPA receptors . These receptors are the primary mediators of fast excitatory synaptic transmission in the mammalian brain .

Mode of Action

The compound acts as an AMPA receptor antagonist . Antagonists of AMPA receptors are potential treatment candidates for several neurological disorders, including epilepsy, stroke, and amyotrophic lateral sclerosis . The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The compound affects several key metabolic pathways. These include pentose and glucuronate interconversions , starch and sucrose metabolism , and cysteine and methionine metabolism . The differential proteins corresponding to alterations in metabolism across the metabolic network were identified using iTRAQ-based quantitative proteomics analysis .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation

Result of Action

The compound’s action results in the inhibition of GluA1 channels expressed in Xenopus oocytes . This inhibition is reversible and occurs upon the application of the compound . In addition, the compound exhibits swelling behavior in water, forming a viscous gel upon contact .

Action Environment

The compound is used in various industries, including electroplating and detergents . It can also be used as a descaling agent for woolen products, an intermediate for daily chemical products (such as shampoo, high-grade soap, etc.), a pharmaceutical raw material, and an intermediate for fine chemical products . The compound’s action, efficacy, and stability may be influenced by these different environmental factors.

Análisis Bioquímico

Biochemical Properties

Methyl 2-hydroxyethanesulfonate is involved in several key metabolic pathways such as pentose and glucuronate interconversions, starch and sucrose metabolism, cysteine and methionine metabolism

Cellular Effects

Related compounds such as Methyl methanesulfonate have been shown to trigger lipid alterations at the inner nuclear membrane independent of its DNA-damaging ability

Molecular Mechanism

The molecular mechanism of Methyl 2-hydroxyethanesulfonate is not fully understood. Methane sulfonate esters, a related group of compounds, are known to be biological alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu

Metabolic Pathways

Methyl 2-hydroxyethanesulfonate is involved in several key metabolic pathways such as pentose and glucuronate interconversions, starch and sucrose metabolism, cysteine and methionine metabolism

Propiedades

IUPAC Name |

methyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-7-8(5,6)3-2-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDOMBFXFIFOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230918 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81171-21-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081171213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

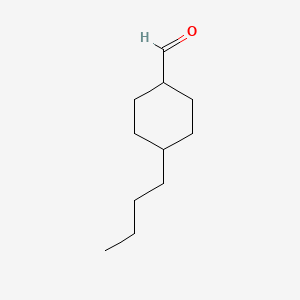

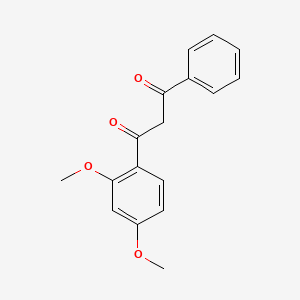

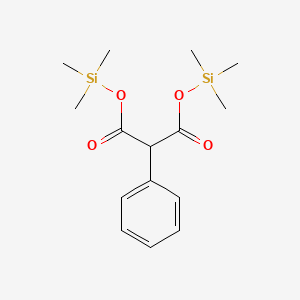

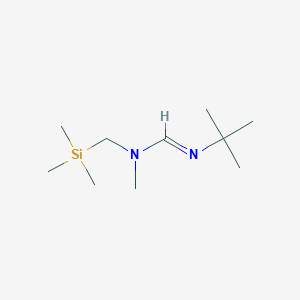

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)